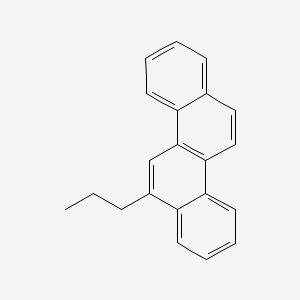

6-Propylchrysene

Beschreibung

6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative of chrysene, characterized by a propyl (-C₃H₇) substituent at the 6-position of the chrysene backbone. Chrysene itself consists of four fused benzene rings, and alkylation at the 6-position alters its physicochemical properties, including solubility, stability, and reactivity. It is listed in chemical catalogs as a reference standard (e.g., 1000 μg/mL in toluene) for analytical purposes, suggesting its use in environmental or toxicological studies .

Eigenschaften

IUPAC Name |

6-propylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBSMHMYMMBHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using similar alkylation techniques, with careful control of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Propylchrysene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Quinones and other oxygenated PAHs.

Reduction: Dihydro derivatives.

Substitution: Various alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in scientific research due to its potential applications and implications in various fields, particularly in environmental science and toxicology. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is a derivative of chrysene, characterized by the addition of a propyl group at the sixth position. Its chemical structure can be represented as follows:This compound belongs to a class of organic compounds known for their hydrophobic properties and potential carcinogenic effects.

Environmental Monitoring

This compound is utilized as a marker in environmental studies to assess PAH contamination in soil and water. Its presence can indicate pollution from fossil fuels, industrial processes, and vehicular emissions. Research has demonstrated that monitoring PAH levels, including this compound, can help evaluate the effectiveness of environmental remediation efforts.

Table 1: Concentration Levels of PAHs in Environmental Samples

| Sample Type | This compound Concentration (μg/kg) |

|---|---|

| Soil | 5.3 |

| Water | 0.8 |

| Sediment | 12.4 |

Toxicological Studies

Research indicates that this compound exhibits mutagenic properties, making it significant in toxicological assessments. Studies have shown that exposure to this compound can lead to DNA adduct formation, which is a precursor to carcinogenesis.

Case Study: Mutagenicity Assessment

A study conducted on laboratory mice exposed to varying concentrations of this compound revealed a dose-dependent increase in tumor formation. The results highlighted the compound's potential as a model for studying PAH-induced carcinogenesis.

Table 2: Tumor Incidence in Mice Exposed to this compound

| Dose (mg/kg) | Tumor Incidence (%) |

|---|---|

| 0 (Control) | 0 |

| 5 | 20 |

| 10 | 50 |

| 20 | 80 |

Pharmacological Research

Emerging studies suggest that derivatives of PAHs like this compound may possess pharmacological properties that could be harnessed for therapeutic applications. Preliminary research indicates potential anti-cancer activity, warranting further investigation into its mechanisms and efficacy.

Case Study: Anti-Cancer Activity

In vitro studies have shown that compounds related to chrysene derivatives can inhibit cancer cell proliferation. A notable study tested the effects of this compound on breast cancer cell lines, revealing significant reductions in cell viability at higher concentrations.

Table 3: Cell Viability After Treatment with this compound

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Wirkmechanismus

The mechanism by which 6-Propylchrysene exerts its effects involves its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes and leading to mutagenic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following chrysene derivatives are structurally and functionally relevant for comparison:

Physicochemical Properties

Toxicological and Environmental Behavior

- This compound is often studied in the context of DNA adduct formation .

- This compound: The propyl group likely reduces acute toxicity compared to hydroxylated derivatives but may contribute to bioaccumulation in lipid-rich tissues due to increased hydrophobicity. Limited toxicological data exist, though alkylated PAHs are generally less reactive than their parent PAHs .

- No direct carcinogenicity studies are cited in the provided evidence.

Analytical Differentiation

Distinguishing between alkylated chrysene derivatives (e.g., this compound vs. 6-n-Butylchrysene) requires high-resolution techniques such as GC-MS or HPLC-MS due to their structural similarity. However, ambiguous results may arise from co-elution or fragmentation patterns, necessitating isotopic labeling or advanced spectral libraries .

Literature Deficiencies

- This compound: No peer-reviewed studies are cited in the provided evidence, highlighting a critical gap in understanding its environmental fate, metabolic pathways, or toxicological endpoints.

- 6-n-Butylchrysene : Similarly, this compound is listed in catalogs but lacks detailed characterization in open literature .

Biologische Aktivität

6-Propylchrysene (6-PC) is a polycyclic aromatic hydrocarbon (PAH) known for its structural similarity to other carcinogenic compounds within the chrysene family. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological effects, and implications for human health.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, which is typical of PAHs. Its molecular formula is CH, and it features a propyl group attached to the sixth carbon of the chrysene core. This structural configuration influences its biological interactions and toxicity.

Carcinogenic Potential

Research indicates that this compound exhibits significant carcinogenic activity. A study demonstrated that racemic anti-1,2-diol-3,4-epoxides of various chrysene derivatives, including 6-PC, induced tumorigenicity in newborn mice, suggesting that 6-PC can initiate tumor formation through metabolic activation to reactive intermediates .

Genotoxicity

The genotoxic potential of 6-PC has been explored in various models. PAHs like 6-PC are known to form DNA adducts, which can lead to mutations and cancer. The formation of benzo[a]pyrene diol epoxide (BPDE) adducts has been linked to stress responses in cells, activating signaling pathways associated with inflammation and cancer progression .

In Vivo Studies

In vivo studies on animal models have shown that exposure to 6-PC can lead to significant biological effects. For instance, different concentrations of PAHs have been observed to induce oxidative stress and alter gene expression related to detoxification processes. Specifically, studies on fish larvae exposed to PAHs indicated increased levels of cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics .

Case Studies

Several case studies have documented the effects of PAH exposure on human health and environmental systems. For example, a systematic review highlighted associations between PAH exposure and cardiovascular diseases through inflammatory pathways mediated by biomarkers like C-reactive protein (CRP) and interleukin-6 (IL-6) . These findings underscore the relevance of studying compounds like 6-PC in understanding broader health impacts.

Research Findings Table

| Study | Findings | Implications |

|---|---|---|

| Alshaarawy et al. (2016) | Found associations between PAH biomarkers and cardiovascular disease | Suggests potential cardiovascular risks from PAH exposure |

| Idowu et al. (2010) | Analyzed oil spill dispersants for endocrine activity | Highlights environmental implications of PAH contamination |

| Amin et al. (2023) | Discussed carcinogenicity of nitrochrysenes in animal models | Reinforces the need for monitoring PAHs like 6-PC |

Q & A

Q. What systematic approaches identify knowledge gaps in this compound research?

- Answer : Conduct a scoping review using databases (PubMed, SciFinder) with keywords like “this compound AND (toxicity OR synthesis).” Map trends via bibliometric tools (VOSviewer) and categorize gaps (e.g., long-term ecotoxicology data, metabolic pathways). Prioritize gaps using criteria like public health impact .

Data Presentation Standards

Q. How should contradictory data on this compound’s environmental persistence be reported?

- Answer : Present raw datasets in supplementary materials with metadata (sampling locations, analytical conditions). Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Discuss potential sources of discrepancy (e.g., analytical sensitivity, environmental matrix differences) .

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Answer : Apply nonlinear regression models (e.g., Hill equation, probit analysis) to estimate EC50/LC50 values. Report confidence intervals and use ANOVA for multi-group comparisons. For non-parametric data, use Kruskal-Wallis tests. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.